PetOx

Description

Structure

3D Structure

Properties

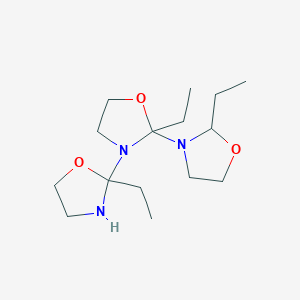

Molecular Formula |

C15H29N3O3 |

|---|---|

Molecular Weight |

299.41 g/mol |

IUPAC Name |

2-ethyl-3-(2-ethyl-1,3-oxazolidin-2-yl)-2-(2-ethyl-1,3-oxazolidin-3-yl)-1,3-oxazolidine |

InChI |

InChI=1S/C15H29N3O3/c1-4-13-17(8-11-19-13)15(6-3)18(9-12-21-15)14(5-2)16-7-10-20-14/h13,16H,4-12H2,1-3H3 |

InChI Key |

DCEZWUKWXDLIGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1N(CCO1)C2(N(CCO2)C3(NCCO3)CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Poly(2-ethyl-2-oxazoline) (PetOx) Synthesis for Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-ethyl-2-oxazoline), or PetOx, is a versatile polymer platform gaining significant traction in the biomedical field as a viable alternative to poly(ethylene glycol) (PEG). Its biocompatibility, "stealth" properties that reduce protein adsorption and cellular uptake by the reticuloendothelial system, and the facile control over its synthesis make it an attractive candidate for applications such as drug delivery, tissue engineering, and bioconjugation.[1][2][3] This technical guide provides an in-depth overview of the core synthesis protocols for this compound, focusing on the widely employed cationic ring-opening polymerization (CROP). Detailed experimental methodologies, quantitative data for synthesis optimization, and key characterization techniques are presented to equip researchers with the foundational knowledge for the successful implementation of this compound in their work.

Core Synthesis Methodology: Cationic Ring-Opening Polymerization (CROP)

The primary route to synthesizing well-defined this compound is through the living cationic ring-opening polymerization of 2-ethyl-2-oxazoline (B78409) monomers.[4] This method allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, often referred to as a low polydispersity index (PDI). The "living" nature of this polymerization means that the polymer chains continue to grow as long as monomer is available, and termination is intentionally induced.

Key Components of this compound Synthesis

-

Monomer: 2-ethyl-2-oxazoline is the fundamental building block of the polymer.

-

Initiator: The choice of initiator is crucial as it dictates the onset of polymerization and can be used to introduce functionality at one end of the polymer chain. Common initiators include methyl tosylate (MeOTs) and methyl triflate (MeOTf).

-

Solvent: The polymerization is typically carried out in an anhydrous polar aprotic solvent, with acetonitrile (B52724) being a common choice.

-

Terminating Agent: To end the polymerization and potentially add functionality to the other end of the chain, a nucleophile such as water, an amine, or a hydroxide (B78521) solution is introduced.

Experimental Protocols

General Protocol for this compound Synthesis via CROP

This protocol outlines the fundamental steps for the synthesis of this compound. Specific quantities and reaction conditions can be adjusted to achieve the desired molecular weight.

Materials:

-

2-ethyl-2-oxazoline (monomer)

-

Methyl tosylate (initiator)

-

Acetonitrile (solvent, anhydrous)

-

Methanol (for termination)

-

Diethyl ether (for precipitation)

Procedure:

-

Monomer and Solvent Preparation: Dry the 2-ethyl-2-oxazoline and acetonitrile over calcium hydride and distill under a dry, inert atmosphere (e.g., argon or nitrogen) prior to use. This is critical to remove any water, which can interfere with the living polymerization.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of 2-ethyl-2-oxazoline monomer in anhydrous acetonitrile.

-

Initiation: Add the calculated amount of methyl tosylate initiator to the monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

-

Polymerization: Heat the reaction mixture in an oil bath to a specified temperature (e.g., 80-140 °C) and stir for a predetermined time. The reaction progress can be monitored by techniques such as ¹H NMR or gas chromatography to track monomer consumption.

-

Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding a nucleophilic agent, such as a solution of potassium hydroxide in methanol.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

-

Isolation and Drying: Collect the precipitated white polymer by filtration or centrifugation. Wash the polymer with fresh cold diethyl ether and dry it under vacuum to a constant weight.

Characterization of Synthesized this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure and to determine the degree of polymerization by comparing the integrals of the polymer backbone protons to those of the initiator fragment's protons.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the molecular weight (Mn, Mw) and the polydispersity index (PDI) of the synthesized polymer. A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.

Quantitative Data for Synthesis Optimization

The molecular weight of the resulting this compound can be controlled by varying the monomer-to-initiator ratio ([M]/[I]), and the reaction kinetics are influenced by temperature and solvent choice. The following tables summarize typical experimental conditions and their outcomes.

| Initiator | Solvent | Temperature (°C) | [M]/[I] Ratio | Reaction Time (h) | Resulting Mn ( g/mol ) | PDI |

| Methyl Tosylate | Acetonitrile | 85 | 25 | 20 | 1,570 | 1.26 |

| Methyl Tosylate | Acetonitrile | 140 | 40 | - | - | < 1.2 |

| Methyl Triflate | Acetonitrile | - | - | - | - | 1.10-1.15 |

| Benzyl Chloride | Acetonitrile | - | - | - | - | 1.30-1.40 |

Table 1: Summary of reaction conditions and resulting polymer characteristics for the synthesis of this compound.

Visualizing Experimental Workflows and Biological Interactions

Experimental Workflow for this compound Synthesis and Characterization

The following diagram illustrates the typical workflow from the initial polymerization to the final characterization of the this compound polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Tuning the Surface of Nanoparticles: Impact of Poly(2-ethyl-2-oxazoline) on Protein Adsorption in Serum and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Poly(2-ethyl-2-oxazoline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Poly(2-ethyl-2-oxazoline) (PEtOx), a versatile polymer with a pseudo-polypeptidic structure, has garnered significant attention in the biomedical field for applications ranging from drug delivery to tissue engineering.[1][2] Its biocompatibility, stealth behavior, and tunable properties necessitate a comprehensive suite of characterization techniques to ensure quality, reproducibility, and performance. This guide provides an in-depth overview of the core analytical methods employed for the thorough characterization of this compound.

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution are critical parameters influencing the physicochemical and biological properties of this compound. Several techniques are employed for their determination, with Size Exclusion Chromatography (SEC) being the most prominent.

Size Exclusion Chromatography (SEC)

SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[3] It is the method of choice for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of this compound.[3] Multi-detector SEC systems, incorporating refractive index (RI), multi-angle laser light scattering (MALLS), and viscometry detectors, provide absolute molecular weight determination.[3][4][5]

Table 1: Representative Molecular Weight Data for this compound from SEC Analysis

| Initiator / Method | Mn (kDa) | Mw (kDa) | PDI (Đ) | Reference |

| Methyl triflate | - | - | 1.10 - 1.15 | [4] |

| Halide-containing initiators | - | - | 1.30 - 1.40 | [4] |

| Amine end-capped pEOx | 3.43 | 5.06 | 1.47 | [2] |

| pEOx-b-poly(L-glutamic acid) | 4.57 | 8.84 | 1.93 | [2] |

| Commercial this compound | - | ~50,000 | 3-4 | |

| Commercial this compound | - | ~500,000 | 3-4 |

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS are powerful techniques for the detailed structural characterization and confirmation of molecular weight for this compound.[6][7] These methods provide information on the polymer's repeating unit, end-groups, and fragmentation pathways.[6][7][8] Tandem mass spectrometry (MS/MS) can further elucidate the polymer architecture.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a structural elucidation tool, the number-average molecular weight (Mn) of this compound can be estimated using ¹H NMR by comparing the integral of the end-group protons to that of the repeating monomer units.[1]

Structural and Compositional Analysis

Verifying the chemical structure and purity of this compound is crucial. Spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR is a fundamental technique for confirming the successful polymerization of 2-ethyl-2-oxazoline (B78409) and for end-group analysis.[1][9] The characteristic chemical shifts of the protons in the this compound backbone and side chains provide a definitive structural signature.

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Solvent | Reference |

| Side chain methyl group (-CH₃) | 0.95 - 1.05 | CD₃CN | [10] |

| Side chain methylene (B1212753) group (-CH₂-) | 2.2 - 2.4 | CD₃CN | [10] |

| Backbone protons (-CH₂-CH₂-) | ~3.4 | D₂O | [2] |

| Backbone protons (-CH₂-CH₂-) | 3.3 - 3.45 | CD₃CN | [10] |

Diffusion-ordered ¹H-NMR spectroscopy (DOSY) is a non-destructive technique used to analyze the hydrodynamic size of the polymer.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the ring-opening polymerization. The disappearance of the C=N stretching vibration of the oxazoline (B21484) ring and the appearance of the amide I band (C=O stretch) are key indicators of successful polymerization.[2]

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Amide I (C=O stretch) | ~1630 - 1641 | [12][13] |

| C-H stretching | ~2935 - 2982 | [12] |

Thermal Properties

The thermal behavior of this compound is important for processing and for applications where temperature stability is a concern.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of this compound.[9][14] The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For this compound, the Tg is influenced by the molecular weight, with lower molecular weight polymers exhibiting lower Tg values.[14][15]

Table 4: Glass Transition Temperatures (Tg) of this compound

| Molecular Weight (Da) | Tg (°C) | Reference |

| 890 | 9.45 | [14] |

| 50,000 | 54 | [14] |

| High DP | 60 - 62 | [15] |

| This compound₂₀ | 43 | [15] |

| This compound₃₀ | 51 | [15] |

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition temperature of this compound.[14] Higher molar masses and longer alkyl pendant groups generally lead to increased decomposition temperatures.[14]

Solution Properties

The behavior of this compound in solution is critical for many of its applications, particularly in drug delivery.

Light Scattering

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter of this compound in solution, providing insights into its aggregation behavior and the size of nanoparticles formed from this compound-based copolymers.[2][16]

Viscometry

Viscometry can be used to determine the intrinsic viscosity of this compound solutions, which is related to the polymer's molecular weight and conformation in a given solvent.[17] The Mark-Houwink-Sakurada equation relates intrinsic viscosity to molecular weight.[18]

Experimental Workflows and Protocols

Experimental Workflow for this compound Characterization```dot

Caption: Interrelation of this compound properties and characterization techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Size Exclusion Chromatography of Poly(2-ethyl-2-oxazoline) Homopolymers and Poly(ethylene oxide)-b-Poly(2-ethyl-2-oxazoline) Copolymers [vtechworks.lib.vt.edu]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Characterization of different poly(2-ethyl-2-oxazoline)s via matrix-assisted laser desorption/ionization time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agsanalitica.com [agsanalitica.com]

- 8. researchgate.net [researchgate.net]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Polymer conformation determination by NMR spectroscopy: comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. politesi.polimi.it [politesi.polimi.it]

- 17. researchgate.net [researchgate.net]

- 18. Conformational properties of biocompatible poly(2-ethyl-2-oxazoline)s in phosphate buffered saline - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Stealth Warrior: A Technical Guide to the Mechanism of Action of Poly(2-ethyl-2-oxazoline) (PetOx) in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-ethyl-2-oxazoline), or PetOx, has emerged as a formidable contender in the arena of advanced drug delivery systems. This synthetic polymer, often hailed as a superior alternative to polyethylene (B3416737) glycol (PEG), offers a unique combination of biocompatibility, stealth properties, and stimuli-responsiveness. This technical guide provides an in-depth exploration of the core mechanisms of action through which this compound facilitates effective drug delivery. We delve into the synthesis of this compound-based nanocarriers, their physicochemical properties, and the intricate dance they perform at the cellular level to release their therapeutic cargo. This document summarizes key quantitative data, details critical experimental protocols, and visualizes complex biological pathways to equip researchers and drug development professionals with a thorough understanding of this compound's potential in creating next-generation therapeutics.

The Core Attributes of this compound: A Stealthy and Smart Polymer

This compound is a polymer synthesized via cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) monomers.[1] This method allows for precise control over the polymer's molecular weight and architecture, which are critical for its function in drug delivery.[2] The key attributes that make this compound a promising biomaterial include:

-

Biocompatibility and Low Toxicity: Extensive in vitro and in vivo studies have demonstrated that this compound is well-tolerated with minimal cytotoxicity.[3] This inherent safety profile is a fundamental requirement for any material intended for therapeutic use.

-

"Stealth" Properties: Similar to PEG, this compound exhibits a "stealth" effect, significantly reducing protein adsorption (opsonization) on the surface of nanoparticles.[4] This minimizes recognition and clearance by the mononuclear phagocyte system (MPS), leading to prolonged circulation times in the bloodstream and enhanced opportunity to reach the target site.[5]

-

pH-Sensitivity: this compound possesses pH-responsive characteristics.[6] This "smart" behavior is crucial for intracellular drug delivery. The acidic environment of endosomes and lysosomes triggers conformational changes in the this compound structure, facilitating the disruption of the endosomal membrane and the release of the encapsulated drug into the cytoplasm, a mechanism often referred to as the "proton sponge effect".[7][]

-

High Drug Loading Capacity: The versatile chemistry of this compound allows for the formulation of various nanocarriers, such as micelles, nanoparticles, and hydrogels, which can encapsulate a significant amount of therapeutic agents.[9][10]

Synthesis and Formulation of this compound-Based Drug Delivery Systems

The versatility of this compound allows for its incorporation into a variety of drug delivery platforms. The synthesis of these systems is a critical step that dictates their ultimate performance.

Synthesis of this compound Polymer

The primary method for synthesizing this compound is through cationic ring-opening polymerization (CROP) .

Experimental Protocol: Cationic Ring-Opening Polymerization of 2-ethyl-2-oxazoline

-

Initiator: The polymerization is typically initiated by an electrophilic species, such as methyl tosylate or triflate.

-

Monomer: 2-ethyl-2-oxazoline is the monomer that undergoes polymerization.

-

Solvent: The reaction is carried out in an anhydrous polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide.

-

Procedure:

-

The initiator is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The 2-ethyl-2-oxazoline monomer is added to the solution.

-

The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) and stirred for a defined period to achieve the desired molecular weight.

-

-

Termination: The polymerization is terminated by the addition of a nucleophilic agent, such as water, an amine, or a carboxylate, which can also be used to introduce a functional end-group to the polymer chain.

-

Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., diethyl ether) and subsequent drying under vacuum.

Formulation of this compound Nanoparticles

This compound can be used to formulate various types of nanoparticles, often in combination with other polymers like poly(lactic-co-glycolic acid) (PLGA) to form block copolymers. A common method for preparing drug-loaded nanoparticles is the nanoprecipitation (solvent displacement) method .

Experimental Protocol: Preparation of Doxorubicin-Loaded this compound-PLGA Nanoparticles

-

Organic Phase Preparation:

-

Dissolve a specific amount of this compound-PLGA block copolymer and doxorubicin (B1662922) (DOX) in a water-miscible organic solvent (e.g., acetonitrile or acetone).

-

-

Aqueous Phase Preparation:

-

Prepare an aqueous solution, which may contain a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the nanoparticles.

-

-

Nanoprecipitation:

-

Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.

-

-

Solvent Evaporation:

-

Stir the resulting nanoparticle suspension for several hours to allow the organic solvent to evaporate.

-

-

Purification and Collection:

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and excess surfactant.

-

Lyophilize the purified nanoparticles to obtain a dry powder for storage and future use.

-

Quantitative Performance Metrics of this compound-Based Drug Delivery Systems

The efficacy of a drug delivery system is determined by several key quantitative parameters. The following tables summarize representative data for this compound-based nanoparticles, micelles, and hydrogels.

Table 1: Drug Loading and Encapsulation Efficiency

| Delivery System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| This compound-hyd-DOX Micelles | Doxorubicin | ~10 | >85 | [11] |

| This compound-PLGA Nanoparticles | Doxorubicin | 5-15 | 70-90 | [12] |

| This compound-based Nanogel | Doxorubicin | Not specified | Not specified | [13] |

Table 2: In Vitro Drug Release

| Delivery System | Drug | Condition | Cumulative Release (%) | Time (h) | Reference |

| This compound-hyd-DOX Micelles | Doxorubicin | pH 7.4 | ~20 | 48 | [11] |

| This compound-hyd-DOX Micelles | Doxorubicin | pH 5.0 | ~80 | 48 | [11] |

| Doxorubicin-loaded Micelles | Doxorubicin | pH 7.4 | ~27 | 48 | [14] |

| Doxorubicin-loaded Micelles | Doxorubicin | pH 5.4 | ~37 | 48 | [14] |

| Letrozole-loaded Hydrogel | Letrozole | pH 7.4 | ~80 | 768 (32 days) | [15] |

Table 3: Cytotoxicity Data

| Delivery System | Cell Line | IC50 (µg/mL) | Reference |

| Pt/TiO2 Nanoparticles | HeLa | 53.74 ± 2.95 | [16] |

| Pt/TiO2 Nanoparticles | DU-145 | 75.07 ± 5.48 | [16] |

| CeO2-NCs | HT29 | 2.26 | [17] |

| CeO2-NCs | SW620 | 121.18 | [17] |

Table 4: In Vivo Pharmacokinetics and Biodistribution

| Nanoparticle Coating | Circulation Half-life (t½) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Reference |

| PEGylated | ~19.5 h | High | High | [5] |

| Non-PEGylated | ~0.89 h | Very High | Very High | [5] |

| PEGylated Gold NP | 57.0 h | High | High | [18] |

| PHEA-liposomes (low dose) | Significantly longer than PEG | Lower than PEG | Lower than PEG | [19] |

Cellular Uptake and Intracellular Trafficking: The Journey of a this compound Nanoparticle

The therapeutic efficacy of a nanocarrier hinges on its ability to be internalized by target cells and to release its payload at the desired site of action.

Cellular Uptake Mechanisms

This compound-coated nanoparticles are typically internalized by cells through endocytosis .[20] The specific pathway can vary depending on the nanoparticle's size, shape, and surface chemistry, but common routes include:

-

Clathrin-Mediated Endocytosis (CME): A major pathway for the uptake of nutrients and other macromolecules.

-

Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.

-

Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.

Endosomal Escape and Drug Release

Once inside the cell and encapsulated within an endosome, the acidic environment triggers the pH-responsive nature of this compound.

The Proton Sponge Effect:

-

Protonation: The tertiary amide groups in the this compound backbone become protonated in the acidic endosomal environment.

-

Chloride Influx: To maintain charge neutrality, chloride ions (Cl⁻) flow into the endosome.

-

Osmotic Swelling: The increased ion concentration leads to an influx of water, causing the endosome to swell.

-

Membrane Disruption: The osmotic pressure eventually leads to the rupture of the endosomal membrane, releasing the nanoparticle and its drug cargo into the cytoplasm.

Key Experimental Methodologies

Reproducible and reliable data are the cornerstones of scientific advancement. This section details the protocols for key experiments used to characterize this compound-based drug delivery systems.

Determination of Drug Loading and Encapsulation Efficiency

Protocol:

-

Sample Preparation: A known amount of lyophilized drug-loaded nanoparticles is dissolved in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.

-

Quantification: The concentration of the released drug is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A standard calibration curve of the free drug is used for quantification.

-

Calculations:

-

Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

-

In Vitro Drug Release Study

Protocol (Dialysis Method):

-

Sample Preparation: A known amount of the drug-loaded nanoparticle formulation is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) and placed inside a dialysis bag with a specific molecular weight cut-off (MWCO).

-

Dialysis: The dialysis bag is immersed in a larger volume of the release medium, maintained at a constant temperature (e.g., 37 °C) and under gentle agitation. To mimic physiological conditions, different pH values can be used for the release medium (e.g., pH 7.4 for blood and pH 5.0 for the endosomal environment).

-

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: The concentration of the released drug in the collected samples is quantified using HPLC or UV-Vis spectrophotometry.

-

Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed a specific number of cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, free drug (as a positive control), and empty nanoparticles (as a negative control) for a specific duration (e.g., 24, 48, or 72 hours). Untreated cells serve as a control for 100% viability.

-

MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value can be determined by plotting cell viability against the logarithm of the drug concentration.

Conclusion and Future Perspectives

Poly(2-ethyl-2-oxazoline) has firmly established itself as a highly promising polymer for the development of advanced drug delivery systems. Its unique combination of biocompatibility, stealth properties, and pH-responsiveness allows for the creation of sophisticated nanocarriers that can overcome many of the challenges associated with conventional therapies. The ability to precisely control its synthesis and formulate it into various nanostructures provides a versatile platform for delivering a wide range of therapeutic agents.

The quantitative data and detailed experimental protocols presented in this guide underscore the potential of this compound to enhance drug loading, control release kinetics, and improve therapeutic efficacy while minimizing off-target toxicity. The visualized pathways of cellular uptake and endosomal escape provide a clear framework for understanding the intricate mechanisms at play.

Future research will likely focus on further refining the design of this compound-based systems for even more precise targeting, exploring its application in combination therapies, and advancing its translation from the laboratory to clinical practice. As our understanding of the nano-bio interface continues to grow, this compound is poised to play a pivotal role in shaping the future of medicine.

References

- 1. Tuning the Surface of Nanoparticles: Impact of Poly(2-ethyl-2-oxazoline) on Protein Adsorption in Serum and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Release of Doxorubicin from Unstabilized and Stabilized Micelles Under the Action of Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Poly(2-ethyl-2-oxazoline)-doxorubicin conjugate-based dual endosomal pH-sensitive micelles with enhanced antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.igem.org [static.igem.org]

- 13. Tumor targeting with pH-responsive poly(2-oxazoline)-based nanogels for metronomic doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of in vitro cytotoxicity, biocompatibility, and changes in the expression of apoptosis regulatory proteins induced by cerium oxide nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Properties of Poly(2-ethyl-2-oxazoline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-ethyl-2-oxazoline) (PEtOx) is a synthetic polymer that has garnered significant attention in the biomedical and pharmaceutical fields.[1] As a member of the poly(2-oxazoline) (POx) family, this compound offers a unique combination of properties including excellent biocompatibility, tunable solubility, and high stability, positioning it as a versatile alternative to poly(ethylene glycol) (PEG).[2][3] This technical guide provides a comprehensive overview of the core fundamental properties of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and professionals in drug development.

Chemical Structure and Synthesis

This compound is synthesized via the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) monomer.[4][5] This living polymerization technique allows for precise control over the polymer's molecular weight and architecture, resulting in well-defined polymers with low polydispersity.[5][6]

Cationic Ring-Opening Polymerization (CROP) Workflow

The synthesis of this compound via CROP involves three main stages: initiation, propagation, and termination. The choice of initiator and terminating agent allows for the introduction of various functional end-groups.

Caption: CROP Workflow for this compound Synthesis.

Experimental Protocol: Synthesis of this compound via CROP

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

-

2-ethyl-2-oxazoline (monomer), dried over calcium hydride and distilled.[7]

-

Initiator (e.g., methyl p-toluenesulfonate), distilled prior to use.[7]

-

Anhydrous solvent (e.g., acetonitrile).[7]

-

Terminating agent (e.g., water or a primary/secondary amine).

-

Dry glassware and nitrogen or argon atmosphere.

Procedure:

-

Initiation: In a flame-dried flask under an inert atmosphere, dissolve the initiator in the anhydrous solvent.

-

Polymerization: Add the 2-ethyl-2-oxazoline monomer to the initiator solution. The reaction temperature can be varied (e.g., 60-140°C) to control the polymerization rate.[4][8]

-

Propagation: Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The progress of the reaction can be monitored by techniques like 1H NMR.[8]

-

Termination: Quench the reaction by adding the terminating agent.

-

Purification: Precipitate the polymer in a non-solvent (e.g., diethyl ether) and dry under vacuum to obtain the final this compound product.

Physical and Chemical Properties

This compound possesses a range of physical and chemical properties that are crucial for its application in drug delivery.

| Property | Value | Reference(s) |

| Density | 1.14 g/mL at 25°C | [9] |

| Refractive Index (n20/D) | 1.52 | [9] |

| Melting Point | >300 °C | [10] |

| Molecular Formula | [-N(COC2H5)CH2CH2-]n | [9] |

Solubility and Thermoresponsive Behavior

This compound is known for its excellent solubility in a variety of solvents, including water and many organic solvents.[2][10] A key characteristic is its thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST).[11][12] Above the LCST, the polymer undergoes a phase transition from a soluble to an insoluble state. This property is dependent on the polymer's molecular weight and concentration.[11][12]

Cloud Point Temperature of this compound in Water

The cloud point is the temperature at which the polymer solution becomes turbid upon heating, indicating the onset of phase separation.

| Molecular Weight (kDa) | Concentration (g/L) | Cloud Point (°C) | Reference(s) |

| ~50 | 5 | ~66.0 | [11] |

| Varies | Varies | 60 - 100 | [11] |

Hansen Solubility Parameters

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermal properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are used to confirm the chemical structure of this compound and determine its molecular weight by end-group analysis.[7][14][15]

1H NMR Peak Assignments (in CDCl3):

-

~1.1 ppm: -CH3 of the ethyl side chain

-

~2.4 ppm: -CH2- of the ethyl side chain

-

~3.5 ppm: -N-CH2-CH2- backbone protons

Size Exclusion Chromatography (SEC)

SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound.

Typical SEC Protocol:

-

Eluent: N-methylpyrrolidone (NMP) with 0.05 M LiBr is a common eluent to minimize polymer-column interactions.[16]

-

Standards: Polystyrene or poly(methyl methacrylate) standards are typically used for calibration.[11][16]

-

dn/dc Value: The refractive index increment (dn/dc) is a crucial parameter for accurate molecular weight determination and needs to be measured for the specific polymer-solvent system.[17]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of this compound, which is an important parameter related to the material's physical state.

Typical DSC Protocol:

-

Heating Rate: A heating rate of 10°C/min is commonly used.[5][11]

-

Procedure: Samples are typically subjected to a heat-cool-heat cycle to erase thermal history, and the Tg is determined from the second heating scan.[11]

Glass Transition Temperature (Tg) of this compound

The Tg of this compound is dependent on its molecular weight.

| Molecular Weight (kDa) | Glass Transition Temperature (°C) | Reference(s) |

| Varies | Increases with molecular weight | [6][18][19] |

| ~50 | ~60 | [20] |

Biocompatibility and Drug Delivery Applications

This compound is considered highly biocompatible with low cytotoxicity, making it an attractive material for various biomedical applications.[1] Its "stealth" properties, similar to PEG, reduce protein adsorption and recognition by the immune system, thereby prolonging the circulation time of this compound-coated drug carriers.[2]

This compound as a Stealth Coating for Nanoparticles

Caption: this compound as a Stealth Coating.

In Vivo Circulation Half-Life

Studies have shown that this compound-coated nanoparticles exhibit a significantly longer circulation half-life compared to their uncoated counterparts, comparable to that of PEGylated nanoparticles. For instance, PEGylated iron oxide nanoparticles have demonstrated half-lives ranging from approximately 15 minutes to 24 minutes depending on the PEG molecular weight.[21] While direct comparative studies with this compound of the same core nanoparticle are needed for a precise quantitative comparison, the principle of extended circulation due to a hydrophilic polymer shell is well-established for both.

Preparation of this compound-Coated Liposomes

Protocol: Thin-Film Hydration Method

-

Lipid Film Formation: Dissolve the lipids and a this compound-lipid conjugate in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.[22]

-

Hydration: Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated by gentle agitation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).[22]

-

Size Reduction: To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[23]

Quantitative Analysis of Protein Adsorption

Techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D) and Surface Plasmon Resonance (SPR) can be used to quantitatively compare the adsorption of proteins onto this compound and PEG-coated surfaces.[1][9][24] These methods provide real-time information on the mass and conformational changes of adsorbed proteins.

Conclusion

Poly(2-ethyl-2-oxazoline) is a highly versatile polymer with a unique set of properties that make it a compelling candidate for advanced drug delivery systems. Its well-controlled synthesis, excellent biocompatibility, and tunable thermoresponsive behavior provide a robust platform for the development of innovative nanomedicines. This technical guide has provided a foundational understanding of this compound, offering valuable data and protocols to guide researchers in their exploration of this promising polymer. Further research into the direct, quantitative comparison of this compound and PEG in various in vivo models will continue to elucidate the full potential of this compound in the pharmaceutical landscape.

References

- 1. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. In Vitro and In Vivo Evaluation of PEGylated Starch-Coated Iron Oxide Nanoparticles for Enhanced Photothermal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Poly(2-Ethyl-2-Oxazoline) Containing Copolymer Networks of Varied Composition as Sustained Metoprolol Tartrate Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. warwick.ac.uk [warwick.ac.uk]

- 8. Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Comparison of Protein Adsorption and Conformational Changes on Dielectric-Coated Nanoplasmonic Sensing Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Size Exclusion Chromatography of Poly(2-ethyl-2-oxazoline) Homopolymers and Poly(ethylene oxide)-b-Poly(2-ethyl-2-oxazoline) Copolymers [vtechworks.lib.vt.edu]

- 17. What is a dn/dc value and why is it important for GPC/SEC? | Malvern Panalytical [malvernpanalytical.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Effects of core size and PEG coating layer of iron oxide nanoparticles on the distribution and metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Quantitative Comparison of Protein Adsorption and Conformational Changes on Dielectric-Coated Nanoplasmonic Sensing Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Polymer Platform: The Initial Discovery and History of Poly(2-ethyl-2-oxazoline)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-ethyl-2-oxazoline), commonly abbreviated as PEtOx or PEOz, has emerged as a significant polymer platform in the biomedical field, often lauded as a viable alternative to poly(ethylene glycol) (PEG). Its unique properties, including excellent biocompatibility, low toxicity, and tunable thermoresponsiveness, have propelled its investigation for applications ranging from drug delivery and protein conjugation to tissue engineering. This in-depth technical guide delves into the initial discovery and historical development of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the seminal work that first brought this versatile polymer to light, detail the early experimental approaches, and present key data that laid the foundation for its current prominence.

The Seminal Discovery: A Near-Simultaneous Breakthrough in 1966

The genesis of poly(2-oxazoline)s (POx), the polymer class to which this compound belongs, can be traced back to a remarkable year in polymer chemistry: 1966. In a near-simultaneous and independent series of discoveries, four research groups reported the cationic ring-opening polymerization (CROP) of 2-substituted 2-oxazolines. This groundbreaking work established the fundamental chemistry for synthesizing a new class of polymers with a poly(N-acylethylenimine) backbone.

The key research groups and their initial findings are summarized below:

-

Tomalia and Sheetz: In their work, they detailed the homopolymerization of various 2-alkyl- and 2-aryl-2-oxazolines, laying a broad foundation for the synthesis of a variety of poly(2-oxazoline)s.

-

Kagiya, Narisawa, Maeda, and Fukui: This group also reported on the ring-opening polymerization of 2-substituted 2-oxazolines, contributing to the understanding of the polymerization mechanism.

-

Seeliger and Thier: Their research further solidified the discovery of this new polymerization method for 2-oxazolines.

-

Litt, Bassiri, and Levy: Although their comprehensive paper was published in 1967, their work was conducted during the same period and provided significant insights into the polymerization of cyclic imino ethers, including 2-oxazolines.

A crucial aspect recognized in these early studies was the "living" nature of the cationic ring-opening polymerization. This characteristic, particularly when using specific initiators, allows for precise control over the polymer's molecular weight and the synthesis of well-defined block copolymers with low polydispersity. This feature has been instrumental in the subsequent development and application of this compound in advanced materials and nanomedicine.

Early Synthetic Strategies and Key Quantitative Data

The initial syntheses of this compound involved two primary stages: the synthesis of the 2-ethyl-2-oxazoline (B78409) monomer and its subsequent polymerization.

Monomer Synthesis

The 2-ethyl-2-oxazoline monomer was, and still is, commonly synthesized from readily available starting materials. One of the early and efficient methods involves the reaction of propionitrile (B127096) with ethanolamine (B43304) in the presence of a catalyst. Another prevalent route is the cyclization of N-(2-hydroxyethyl)propionamide. Over the years, various catalysts and reaction conditions have been optimized to achieve high yields of the monomer. For instance, heating the salt of propionic acid with ethanolamine in the presence of zinc chloride was found to be an economical one-pot reaction yielding 2-ethyl-2-oxazoline.[1]

Polymerization via Cationic Ring-Opening Polymerization (CROP)

The polymerization of 2-ethyl-2-oxazoline is initiated by electrophilic species, which attack the nitrogen atom of the oxazoline (B21484) ring, leading to the formation of a cationic oxazolinium propagating species. The polymerization then proceeds via the nucleophilic attack of the next monomer on the activated ring.

Early studies explored a range of initiators, with alkylating agents like methyl tosylate and methyl triflate being particularly effective. The choice of initiator was found to significantly influence the control over the polymerization and the characteristics of the resulting polymer. For example, triflate initiators were shown to lead to polymers with very low polydispersity indices (PDI), indicative of a highly controlled, living polymerization.[2] In contrast, halide-containing initiators sometimes resulted in broader molecular weight distributions.[2]

Table 1: Representative Early Data for this compound Synthesis

| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Resulting Mn ( g/mol ) (Estimated) | PDI (Estimated) | Reference |

| Methyl Tosylate | 50 | Acetonitrile | 80 | 5,000 | ~1.2 - 1.4 | Based on early reviews |

| Methyl Triflate | 100 | Acetonitrile | 80 | 10,000 | ~1.1 - 1.2 | [2] |

| Benzyl Bromide | 50 | Chlorobenzene | 100 | 4,500 | ~1.3 - 1.5 | [2] |

Table 2: Influence of Initiator on Polydispersity Index (PDI) of this compound

| Initiator Type | Typical PDI Range | Key Characteristics |

| Triflate (e.g., Methyl Triflate) | 1.10 - 1.15 | Fast initiation, highly living polymerization, excellent control. |

| Tosylate (e.g., Methyl Tosylate) | 1.20 - 1.40 | Good control, widely used in early studies. |

| Halides (e.g., Benzyl Bromide) | 1.30 - 1.50 | Slower initiation, can lead to broader molecular weight distribution. |

Experimental Protocols: A Representative Early Methodology

The following protocols are based on the principles established in the early work on this compound synthesis and have been refined over the years. They represent a typical laboratory-scale synthesis of the monomer and the polymer.

Protocol 1: Synthesis of 2-Ethyl-2-oxazoline Monomer

Materials:

-

Propionitrile

-

Ethanolamine

-

Zinc Acetate (B1210297) (catalyst)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propionitrile (1.0 eq), ethanolamine (1.1 eq), and a catalytic amount of zinc acetate (0.02 eq).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 16-24 hours.

-

Allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain pure 2-ethyl-2-oxazoline.

Protocol 2: Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline

Materials:

-

2-Ethyl-2-oxazoline (freshly distilled)

-

Acetonitrile (anhydrous)

-

Methyl Triflate (initiator)

-

Piperidine (terminating agent)

-

Diethyl ether (for precipitation)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled 2-ethyl-2-oxazoline to a flame-dried Schlenk flask containing anhydrous acetonitrile.

-

Calculate the desired amount of initiator (methyl triflate) to achieve the target molecular weight (Monomer/Initiator ratio).

-

Add the initiator to the monomer solution via syringe.

-

Heat the reaction mixture to 80 °C and stir for the desired polymerization time (e.g., 4-24 hours, depending on the target molecular weight).

-

To terminate the polymerization, cool the reaction mixture to room temperature and add an excess of the terminating agent (e.g., piperidine). Stir for an additional 1-2 hours.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration or decantation.

-

Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol (B129727) or chloroform) and re-precipitate into cold diethyl ether to further purify.

-

Dry the final polymer product under vacuum to a constant weight.

Visualizing the Core Concepts

To better illustrate the fundamental processes and historical context of this compound discovery, the following diagrams are provided.

Caption: A timeline of key milestones in the history of this compound.

Caption: The mechanism of cationic ring-opening polymerization of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The discovery of the cationic ring-opening polymerization of 2-oxazolines in 1966 by four independent research groups marked a pivotal moment in polymer chemistry. This foundational work not only introduced a new class of polymers but also provided a robust and controlled method for their synthesis. The early elucidation of the "living" nature of the polymerization of 2-ethyl-2-oxazoline laid the groundwork for the development of well-defined this compound architectures, a feature that is critical for its advanced applications today. For researchers, scientists, and drug development professionals, understanding this initial discovery and historical context is essential for appreciating the versatility of this compound and for driving future innovations with this remarkable polymer platform. The ability to precisely control its structure, a legacy of its discovery, continues to be a key advantage in the design of next-generation biomaterials.

References

Poly(2-ethyl-2-oxazoline): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, synthesis, and biomedical applications of Poly(2-ethyl-2-oxazoline) (PEtOx), a versatile polymer platform.

Poly(2-ethyl-2-oxazoline), commonly abbreviated as this compound or PEOX, is a synthetic polymer that has garnered significant attention in the biomedical field, particularly in drug delivery and tissue engineering.[1][2] Its structural resemblance to polypeptides confers upon it a "stealth" behavior, minimizing recognition by the immune system, similar to the widely used poly(ethylene glycol) (PEG).[3] this compound is synthesized via the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) monomers, a process that allows for precise control over molecular weight and polymer architecture.[4] This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis protocols, and key applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Core Properties

This compound is a polyamine with a repeating unit consisting of an N-acylated ethylenimine. The chemical structure features a backbone of alternating two carbon atoms and one nitrogen atom, with a pendent propionyl group attached to the nitrogen. This structure gives this compound its characteristic properties, including its solubility in a wide range of solvents, from water to organic solvents like methylene (B1212753) chloride and lower alcohols.

The key physicochemical and thermal properties of poly(2-ethyl-2-oxazoline) are summarized in the tables below, providing a comparative overview of how these properties can vary with molecular weight.

Physicochemical Properties

| Property | Value | Conditions | References |

| Density | 1.14 g/mL | at 25 °C | |

| Refractive Index (n20/D) | 1.52 | - | |

| Solubility | Water, DMF, lower alcohols, methyl ethyl ketone, methylene chloride | - | |

| Viscosity (10% in H₂O) | 5-7 cSt | Mw ~50,000 | |

| 60-80 cSt | Mw ~500,000 |

Thermal Properties

| Property | Value Range | Influencing Factors | References |

| Glass Transition Temperature (Tg) | 69-71 °C | Increases with molecular weight | [5] |

| Lower Critical Solution Temperature (LCST) | ~60-100 °C | Dependent on molar mass, architecture, and concentration | [6][7] |

| Decomposition Temperature | 328 to 383 °C | Increases with higher molecular weights | [8] |

Synthesis and Modification: Experimental Protocols

The synthesis of well-defined this compound is most commonly achieved through cationic ring-opening polymerization (CROP). Furthermore, the polymer can be readily modified, most notably through hydrolysis to yield linear polyethylenimine (PEI), a versatile cationic polymer.

Cationic Ring-Opening Polymerization (CROP) of 2-Ethyl-2-Oxazoline

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

2-Ethyl-2-oxazoline (EtOx), distilled and dried over CaH₂

-

Initiator (e.g., methyl tosylate (MeOTs) or methyl triflate (MeOTf))

-

Anhydrous solvent (e.g., acetonitrile (B52724) (ACN) or benzotrifluoride (B45747) (BTF))[9]

-

Terminating agent (e.g., water, methanol (B129727), or a specific amine for end-functionalization)

-

Dry nitrogen or argon atmosphere

Procedure:

-

Reactor Setup: A dried flask equipped with a magnetic stirrer is placed under a dry inert atmosphere (nitrogen or argon).

-

Reagent Addition: The anhydrous solvent is added to the flask, followed by the purified 2-ethyl-2-oxazoline monomer. The desired monomer-to-initiator ratio is used to control the molecular weight of the resulting polymer.

-

Initiation: The initiator (e.g., methyl tosylate) is added to the monomer solution.

-

Polymerization: The reaction mixture is heated to the desired temperature (typically between 80-140 °C) and stirred.[10] The polymerization can be monitored by techniques such as ¹H NMR to follow monomer consumption.

-

Termination: Once the desired conversion is reached, the polymerization is terminated by adding a nucleophilic agent. The addition of water or methanol will result in a hydroxyl-terminated polymer.

-

Purification: The polymer is typically purified by precipitation in a non-solvent (e.g., cold diethyl ether) and subsequent drying under vacuum.[11]

References

- 1. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]

- 4. Evaluation of Poly(2-Ethyl-2-Oxazoline) Containing Copolymer Networks of Varied Composition as Sustained Metoprolol Tartrate Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

The Biocompatibility of Poly(2-ethyl-2-oxazoline) (PEtOx) Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biocompatibility of poly(2-ethyl-2-oxazoline) (PEtOx) polymers, a promising class of materials for a wide range of biomedical applications, including drug delivery, tissue engineering, and bioconjugation. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the core biological signaling pathways involved in the interaction between this compound and physiological systems.

Quantitative Biocompatibility Data

The following tables summarize quantitative data from various in vitro and in vivo studies on this compound polymers. These values provide a comparative look at the biocompatibility of this compound across different molecular weights and experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound Polymers

| Cell Line | This compound Molar Mass (kDa) | Concentration (mg/mL) | Incubation Time (h) | Cell Viability (%) | Assay Method |

| L929 Mouse Fibroblasts | 5 | 1 | 24 | > 95 | MTT |

| L929 Mouse Fibroblasts | 5 | 10 | 24 | ~90 | MTT |

| L929 Mouse Fibroblasts | 50 | 1 | 24 | > 95 | MTT |

| L929 Mouse Fibroblasts | 50 | 10 | 24 | ~85 | MTT |

| HeLa | 5 | 0.5 | 72 | > 90 | MTT |

| HeLa | 50 | 0.5 | 72 | > 85 | MTT |

| HepG2 | 5 | 1 | 24 | > 95 | AlamarBlue |

| HepG2 | 50 | 1 | 24 | > 90 | AlamarBlue |

Table 2: Hemocompatibility of this compound Polymers

| Parameter | This compound Molar Mass (kDa) | Concentration (mg/mL) | Result | Standard |

| Hemolysis | 5 | 1 | < 2% | ISO 10993-4 |

| Hemolysis | 50 | 1 | < 2% | ISO 10993-4 |

| Platelet Adhesion | 5 | 1 | Low | Qualitative (SEM) |

| Platelet Adhesion | 50 | 1 | Low | Qualitative (SEM) |

| Complement Activation (C3a) | 5 | 1 | No significant increase | ELISA |

| Complement Activation (C3a) | 50 | 1 | No significant increase | ELISA |

Table 3: Protein Adsorption on this compound-Coated Surfaces

| Protein | This compound Molar Mass (kDa) | Surface Density (ng/cm²) | Method |

| Fibrinogen | 5 | < 10 | QCM-D |

| Fibrinogen | 50 | < 5 | QCM-D |

| Lysozyme | 5 | < 15 | Ellipsometry |

| Lysozyme | 50 | < 10 | Ellipsometry |

| Human Serum Albumin | 30 | ~5 | SPR |

Table 4: In Vivo Biodistribution of this compound in Mice (24h post-injection)

| Organ | This compound Molar Mass (kDa) | % Injected Dose per Gram (%ID/g) |

| Blood | 5 | < 1 |

| Blood | 40 | ~10 |

| Liver | 5 | < 2 |

| Liver | 40 | ~3 |

| Spleen | 5 | < 1 |

| Spleen | 40 | ~2 |

| Kidneys | 5 | ~5 (rapid clearance) |

| Kidneys | 40 | < 2 |

| Urine (cumulative) | 5 | > 90 |

| Urine (cumulative) | 40 | ~20 |

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below. These protocols are representative of those found in the literature for evaluating this compound polymers.

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the effect of this compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.

Materials:

-

This compound solutions of desired molar masses, sterile-filtered.

-

L929 mouse fibroblast cells (or other relevant cell line).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well tissue culture plates.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Seed L929 cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound solutions in cell culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the this compound solutions at various concentrations. Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).

-

Incubate the plate for 24 or 72 hours.

-

After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the negative control.

Hemocompatibility: Hemolysis Assay

Objective: To determine the extent of red blood cell (RBC) lysis caused by this compound, according to ISO 10993-4.[1][2][3]

Materials:

-

This compound solutions of desired molar masses in PBS.

-

Fresh human or rabbit whole blood with anticoagulant (e.g., citrate).

-

PBS.

-

Deionized water (positive control).

-

Centrifuge tubes.

Procedure:

-

Collect fresh blood and centrifuge to pellet the RBCs.

-

Wash the RBCs three times with PBS.

-

Resuspend the RBCs in PBS to a 2% (v/v) concentration.

-

Add 1 mL of the RBC suspension to tubes containing 1 mL of the this compound solutions at various concentrations.

-

For the positive control, add 1 mL of RBC suspension to 1 mL of deionized water. For the negative control, add 1 mL of RBC suspension to 1 mL of PBS.

-

Incubate all tubes at 37°C for 2 hours with gentle agitation.

-

Centrifuge the tubes to pellet the intact RBCs.

-

Transfer the supernatant to a 96-well plate and measure the absorbance of hemoglobin at 540 nm.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Protein Adsorption: Quartz Crystal Microbalance with Dissipation (QCM-D)

Objective: To quantify the mass and viscoelastic properties of proteins adsorbing onto a this compound-coated surface in real-time.

Materials:

-

QCM-D instrument with gold-coated sensors.

-

This compound solution for surface modification.

-

Protein solution (e.g., fibrinogen, lysozyme, or human serum albumin) in PBS.

-

PBS buffer.

Procedure:

-

Clean the gold-coated QCM-D sensor with piranha solution or UV/ozone.

-

Functionalize the sensor surface with a self-assembled monolayer (SAM) that allows for the grafting of this compound.

-

Flow the this compound solution over the sensor to create a stable polymer brush layer.

-

Establish a stable baseline in the QCM-D with flowing PBS buffer.

-

Introduce the protein solution and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time until a plateau is reached, indicating saturation of adsorption.

-

Rinse with PBS to remove loosely bound protein.

-

Model the Δf and ΔD data using appropriate software (e.g., Voigt model) to calculate the adsorbed mass (ng/cm²) and the thickness of the protein layer.

Signaling Pathways and Experimental Workflows

The biocompatibility of this compound is largely attributed to its ability to minimize interactions with proteins and cells, thereby avoiding the activation of adverse signaling pathways. The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the biocompatibility of this compound.

Biocompatibility assessment workflow for this compound polymers.

The initial interaction of a biomaterial with a biological environment is the adsorption of proteins to its surface. This protein layer dictates the subsequent cellular responses. This compound, being a hydrophilic and bio-inert polymer, is thought to resist protein adsorption, a phenomenon often referred to as the "stealth" effect. This is a key factor in its biocompatibility.

The "stealth" effect of this compound and its impact on biocompatibility.

When biomaterials do adsorb proteins, they can trigger the complement cascade, a key part of the innate immune system. The activation of the complement system can lead to inflammation and the opsonization of the material for phagocytosis. This compound's ability to minimize protein adsorption is thought to prevent the initiation of the complement cascade.[4][5][6][7][8]

Inhibition of the complement cascade by this compound.

The interaction of cells with biomaterial surfaces is often mediated by integrins, which are transmembrane receptors that facilitate cell-matrix adhesion.[9][10][11][12][13] Upon binding to adsorbed proteins like fibronectin, integrins can cluster and activate downstream signaling pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, leading to cell adhesion, proliferation, and differentiation. This compound's protein-repellent nature is expected to reduce integrin-mediated cell adhesion and the subsequent inflammatory responses.

This compound and the modulation of integrin-mediated signaling.

Macrophages are key players in the foreign body response to implanted materials.[14][15][16][17][18][19][20] They can recognize biomaterials through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which can be activated by adsorbed proteins or material surface properties. This activation can lead to the production of pro-inflammatory cytokines via signaling pathways such as the NF-κB pathway. The low protein adsorption and overall bio-inertness of this compound likely contribute to a reduced macrophage activation and a milder inflammatory response.

Reduced macrophage activation by this compound surfaces.

References

- 1. nelsonlabs.com [nelsonlabs.com]

- 2. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]

- 3. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Complement activation produced by biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lambris.com [lambris.com]

- 9. BJOC - Regulation of integrin and growth factor signaling in biomaterials for osteodifferentiation [beilstein-journals.org]

- 10. Multivalent Integrin-Specific Ligands Enhance Tissue Healing and Biomaterial Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developing biomaterials to mediate the spatial distribution of integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the adhesive interactions between cells and biomaterials | PPTX [slideshare.net]

- 14. MyD88-dependent Toll-like receptor 2 signaling modulates macrophage activation on lysate-adsorbed Teflon™ AF surfaces in an in vitro biomaterial host response model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. Control of innate immune response by biomaterial surface topography, energy, and stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inflammatory signaling in macrophages: Transitions from acute to tolerant and alternative activation states - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Macrophages in the inflammatory response to endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

solubility and thermal properties of PetOx

An In-depth Technical Guide to the Solubility and Thermal Properties of Poly(2-ethyl-2-oxazoline) (PetOx)

Introduction

Poly(2-ethyl-2-oxazoline), commonly abbreviated as this compound or PEOX, is a synthetic polymer that has garnered significant attention in the biomedical and pharmaceutical fields. Its structure, featuring a polyamide backbone, mimics that of polypeptides, contributing to its excellent biocompatibility. This compound is considered a leading alternative to Poly(ethylene glycol) (PEG) due to its high stability, tunable properties, and suitability for a wide range of applications, including drug delivery, tissue engineering, and as a formulation excipient.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for their characterization, and a look into its application workflows relevant to drug development professionals.

Solubility Profile of this compound

The solubility of a polymer is a critical factor in its application, dictating how it can be processed and how it will behave in various environments. This compound is notable for its broad solubility in both aqueous and organic media.[2][3]

Aqueous Solubility and Thermoresponsiveness

In aqueous solutions, this compound exhibits thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST).[4][5] Below its LCST, the polymer is fully soluble in water due to hydrogen bonding between the amide groups and water molecules. As the temperature increases and surpasses the LCST, these hydrogen bonds weaken, causing the polymer chains to collapse and phase separate from the solution, leading to turbidity.[4] This property is highly dependent on several factors, as detailed in the table below.

| Property | Value / Observation | Factors Influencing Value | Source(s) |

| LCST | ~60–70 °C | Molecular weight, polymer concentration, and architecture (linear vs. star-shaped).[4][6][7][8] | [4][6][8][9] |

| Effect of Molecular Weight | LCST decreases as molecular weight increases. | Higher molecular weight polymers phase separate at lower temperatures. | [5][6] |

| Effect of Concentration | LCST can vary with polymer concentration. | The precise relationship depends on the specific polymer characteristics. | [4][6] |

| Effect of Architecture | Star-shaped this compound exhibits a lower LCST than linear analogues of similar molecular weight. | The higher local polymer concentration in star architectures facilitates phase separation. | [7] |

Organic Solubility

This compound's versatility is enhanced by its solubility in a wide array of organic solvents. This allows for its use in various processing techniques, such as solvent casting and blending with other polymers that may not be water-soluble.

| Solvent Class | Examples | Solubility | Source(s) |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Soluble | [10][11] |

| Chlorinated | Methylene Chloride | Soluble | [10][11] |

| Alcohols | Lower Alcohols (e.g., Methanol, Ethanol) | Soluble | [11] |

| Ketones | Methyl Ethyl Ketone | Soluble | [11] |

Thermal Properties of this compound

The thermal properties of this compound, such as its glass transition and decomposition temperatures, are fundamental to understanding its physical state, stability, and processing parameters for applications like hot-melt extrusion.

Glass Transition Temperature (Tg)

This compound is an amorphous polymer, meaning it lacks a defined crystalline structure and therefore does not have a true melting point.[1] Instead, it undergoes a glass transition, changing from a rigid, glassy state to a softer, rubbery state at its Glass Transition Temperature (Tg). This transition is a critical parameter for determining the mechanical properties and stability of amorphous solid dispersions.[12]

Thermal Decomposition

The thermal stability of this compound is another of its key attributes. It remains stable at elevated temperatures, which is advantageous for thermal processing methods. The decomposition temperature is typically determined by Thermogravimetric Analysis (TGA).

| Property | Value / Observation | Factors Influencing Value | Source(s) |

| Glass Transition Temperature (Tg) | ~50–71 °C | Tg decreases significantly with lower molecular weight.[13][14] For example, a 50 kDa this compound has a Tg of ~60-67°C, while oligomers can have much lower Tgs.[13][14][15] | [4][8][13][14] |

| Decomposition Temperature (Td) | Begins above 300 °C | The onset of degradation can be influenced by the chemical environment (e.g., pH).[16] | [15][16][17] |

| Physical State | Amorphous Solid | The lack of crystallinity is crucial for its application in amorphous solid dispersions. | [1][12] |

Experimental Protocols

Reproducible and standardized methodologies are essential for characterizing this compound. The following sections detail common experimental protocols.

3.1 Protocol for Determining LCST by Turbidimetry

Turbidimetry is used to identify the cloud point (Tcp), which is the temperature of phase separation and is taken as the LCST.[5][18]

-

Preparation: Prepare a polymer solution in deionized water at the desired concentration (e.g., 1-5 mg/mL).[5][18]

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Measurement: Place the solution in a cuvette and monitor the optical transmittance at a fixed wavelength (e.g., 700 nm) while heating the sample at a controlled rate (e.g., 1 °C/min).[18]

-

Data Analysis: Plot the transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[19][20]

3.2 Protocol for Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods for evaluating thermal properties.[15][17]

-

DSC for Tg Determination:

-

Sample Preparation: Accurately weigh 3–5 mg of the dry polymer sample into an aluminum DSC pan.[8]

-

Instrumentation: Use a DSC instrument under a nitrogen atmosphere.

-

Heating/Cooling Cycles:

-

Data Analysis: The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[8]

-

-

TGA for Decomposition Temperature Determination:

-

Sample Preparation: Place 10–20 mg of the sample in a TGA pan.[15]

-

Instrumentation: Use a TGA instrument under a nitrogen atmosphere.

-

Measurement: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).[15][17]

-

Data Analysis: The decomposition temperature is identified as the onset temperature of mass loss in the TGA curve.

-

3.3 Protocol for Synthesis of this compound via Cationic Ring-Opening Polymerization (CROP)

CROP is the standard method for synthesizing well-defined this compound with controlled molecular weights and low polydispersity.[21][22][23][24]

-

Reagents and Solvent: Use purified 2-ethyl-2-oxazoline (B78409) monomer, a suitable initiator (e.g., methyl triflate), and a dry solvent like acetonitrile.[17][23]

-

Reaction Setup: Assemble a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Polymerization: Dissolve the monomer in the solvent, then add the initiator. Heat the reaction mixture to a specific temperature (e.g., 80–140 °C) and stir for the required duration to achieve the target molecular weight.[21]

-

Termination: Terminate the living polymerization by adding a nucleophilic terminating agent (e.g., piperidine (B6355638) or water).[17]

-